3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one
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Overview
Description
3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of benzodioxole and chromenone structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Coupling with Chromenone: The benzodioxole intermediate is then coupled with a chromenone derivative under specific conditions, such as the use of a palladium catalyst and a base like cesium carbonate in a solvent like toluene.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates pathways related to inflammation and cancer cell growth, leading to the inhibition of tumor growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activities.
Uniqueness
3-(1-(1,3-Benzodioxol-5-yl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one is unique due to its combined benzodioxole and chromenone structures, which confer distinct biological activities and make it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
38114-66-8 |
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Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-3-oxobutyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C20H16O6/c1-11(21)8-14(12-6-7-16-17(9-12)25-10-24-16)18-19(22)13-4-2-3-5-15(13)26-20(18)23/h2-7,9,14,22H,8,10H2,1H3 |
InChI Key |
AXHUDFAOFSLOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
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